Neochlorogenin

Description

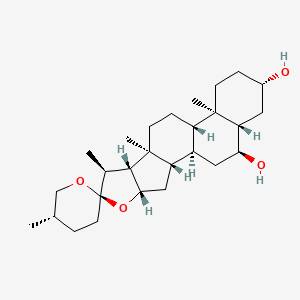

Structure

2D Structure

Properties

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPHSFXILSZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neochlorogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-91-1 | |

| Record name | Neochlorogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 °C | |

| Record name | Neochlorogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Botanical Occurrence and Biological Distribution of Neochlorogenin

Identification of Plant Genera and Species Endemic to Neochlorogenin Production

This compound has been identified in a limited number of plant species, primarily within the Solanum genus of the Solanaceae family. The most well-documented source of this compound is Solanum torvum, commonly known as turkey berry or wild eggplant. researchgate.netjapsonline.commdpi.com In addition to the aglycone form, various glycosides of this compound have also been isolated from S. torvum. researchgate.netjapsonline.com

Another species within the same genus, Solanum paniculatum, has also been reported to contain this compound. While the Solanaceae family is rich in steroidal alkaloids and their glycosides, the specific distribution of this compound appears to be more restricted compared to other well-known compounds like solasodine. mdpi.com

Further research is required to fully elucidate the complete botanical distribution of this compound and to identify other plant genera and species that may produce this compound.

Table 1: Documented Plant Sources of this compound

| Family | Genus | Species | Common Name | Reference |

| Solanaceae | Solanum | S. torvum | Turkey Berry, Wild Eggplant | researchgate.netjapsonline.commdpi.com |

| Solanaceae | Solanum | S. paniculatum | - |

Chemotaxonomic Significance and Infraspecific Variation of this compound Content

The field of chemotaxonomy utilizes the chemical constituents of plants to classify and understand their relationships. Within the Solanaceae family, secondary metabolites such as alkaloids and steroidal glycoalkaloids have been explored as potential chemotaxonomic markers. However, the specific role of this compound as a chemotaxonomic marker has not been extensively studied. The presence of this compound in specific Solanum species suggests it may have taxonomic value at the species or sub-generic level, but more comprehensive comparative studies across a wider range of related species are needed to establish this significance.

Infraspecific variation refers to the differences in the chemical composition of individual plants within the same species. This variation can be influenced by genetic factors and geographical location. A study on Solanum torvum from Mexico and India revealed differences in their alkaloid profiles, with solasodine being present in the Mexican plants but absent in those from India. mdpi.com While this study did not specifically analyze this compound content, it highlights the potential for significant infraspecific chemical variation within this species. Such variations in the production of steroidal compounds suggest that the accumulation of this compound could also differ between geographically distinct populations of S. torvum. However, direct studies on the infraspecific variation of this compound content are currently lacking.

Ecological and Environmental Factors Influencing this compound Accumulation in Vivo

The production and accumulation of secondary metabolites in plants, including steroidal saponins (B1172615) like this compound, are significantly influenced by a variety of ecological and environmental factors. researchgate.netcabidigitallibrary.org These factors can impact the plant's metabolic pathways, leading to variations in the quantity of these compounds. While specific research on the ecological triggers for this compound production is limited, general principles governing the accumulation of steroidal saponins can be applied.

Abiotic Factors:

Light: Light intensity and duration are known to affect the biosynthesis of many plant secondary metabolites.

Temperature: Temperature fluctuations can influence enzyme activity and, consequently, the production of steroidal compounds. researchgate.net

Soil Composition: The availability of nutrients and the physical properties of the soil can impact plant growth and the synthesis of secondary metabolites. researchgate.net

Water Availability: Drought stress has been shown to alter the production of various secondary metabolites in plants. researchgate.net

Biotic Factors:

Herbivory: The production of saponins is often a defense mechanism against herbivores. Increased pressure from herbivores may lead to higher accumulation of these compounds.

Pathogen Attack: Plants may increase the synthesis of defensive compounds like saponins in response to fungal or bacterial infections.

It is important to note that the specific effects of these factors on this compound accumulation in Solanum species have not been empirically determined and represent an area for future research.

Table 2: Potential Factors Influencing this compound Accumulation

| Factor Category | Specific Factor | Potential Effect on this compound Accumulation |

| Abiotic | Light Intensity | May increase or decrease production |

| Abiotic | Temperature | Can influence enzymatic rates of biosynthesis |

| Abiotic | Soil Nutrients | Affects overall plant health and metabolic capacity |

| Abiotic | Water Stress | May lead to increased accumulation as a defense response |

| Biotic | Herbivory | Potential for induced production as a defense mechanism |

| Biotic | Pathogen Infection | May stimulate synthesis as part of the plant's immune response |

Compound Names Mentioned:

this compound

Solasodine

Biosynthetic Pathways and Genetic Regulation of Neochlorogenin Production

Elucidation of Key Enzymatic Steps in Neochlorogenin Biogenesis

The biogenesis of this compound is initiated from the ubiquitous isoprenoid pathway, which synthesizes the precursor 2,3-oxidosqualene (B107256). This precursor is then cyclized to form the foundational steroidal skeleton, which undergoes a series of modifications by specific enzyme families to yield the final this compound molecule.

The initial steps of the pathway leading to the formation of the isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occur via two independent pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. documentsdelivered.com These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene.

The cyclization of 2,3-oxidosqualene is a critical branching point in terpenoid biosynthesis. In the case of steroidal saponins (B1172615) like this compound, this cyclization is catalyzed by cycloartenol (B190886) synthase (CAS), leading to the formation of cycloartenol, the precursor to plant sterols. nih.gov Following a series of enzymatic reactions involving demethylases, isomerases, and reductases, cycloartenol is converted to cholesterol.

The cholesterol backbone then undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the steroidal skeleton, a key step in generating the structural diversity of sapogenins. While the specific CYP450s involved in this compound biosynthesis have not been definitively identified, it is hypothesized that a cascade of these enzymes is responsible for the hydroxylation pattern observed in the this compound molecule.

The final steps in the biosynthesis of many saponins involve glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin aglycone. This glycosylation significantly impacts the solubility and biological activity of the resulting saponin (B1150181). Although this compound itself is a sapogenin (the aglycone), its glycosylated derivatives found in nature are formed through the action of specific UGTs.

Table 1: Key Enzyme Families in the Putative Biosynthetic Pathway of this compound

| Enzyme Family | Abbreviation | Role in Biosynthesis |

| Squalene Synthase | SQS | Catalyzes the formation of squalene from two molecules of farnesyl pyrophosphate. |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| Cycloartenol Synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. |

| Cytochrome P450 Monooxygenases | CYP450s | Responsible for the hydroxylation and other oxidative modifications of the steroidal backbone. |

| UDP-Glycosyltransferases | UGTs | Catalyze the transfer of sugar moieties to the sapogenin to form saponins. |

Precursor Incorporation Studies and Metabolic Flux Analysis for this compound

To definitively map the biosynthetic pathway of a natural product, precursor incorporation studies using isotopically labeled compounds are essential. Such studies involve feeding a plant or cell culture with a labeled precursor (e.g., with ¹³C or ¹⁴C) and then tracing the label's incorporation into the final product. This technique allows for the unambiguous identification of the metabolic route. To date, specific precursor incorporation studies for this compound have not been reported in the scientific literature. However, based on the well-established pathways for other steroidal saponins, it is strongly presumed that this compound is derived from the isoprenoid pathway via cholesterol.

Metabolic flux analysis (MFA) is a powerful quantitative tool used to determine the rates of metabolic reactions within a biological system. wikipedia.org By measuring the flow of metabolites through a network of biochemical reactions, MFA can identify bottlenecks and rate-limiting steps in a biosynthetic pathway. This information is invaluable for developing strategies to enhance the production of a desired compound. There are currently no published studies on the metabolic flux analysis of this compound biosynthesis. Such an analysis would be instrumental in understanding the carbon flow towards this compound and identifying key regulatory points that could be targeted for metabolic engineering.

Transcriptomic and Proteomic Profiling of this compound-Producing Organisms

The advent of high-throughput sequencing and mass spectrometry has revolutionized the study of natural product biosynthesis. Transcriptomic analysis (RNA-seq) allows for the identification of all genes being expressed in a particular tissue or under specific conditions. By comparing the transcriptomes of high and low this compound-producing plants or tissues, it is possible to identify candidate genes involved in its biosynthesis. Similarly, proteomic analysis identifies the proteins present in a sample, providing a direct link between gene expression and the enzymatic machinery of the cell.

While no specific transcriptomic or proteomic studies focused solely on this compound have been published, research on other steroidal saponin-producing plants has successfully identified numerous candidate genes encoding for CYPs and UGTs involved in saponin biosynthesis. These studies often reveal that the expression of these biosynthetic genes is tightly regulated and can be induced by various signaling molecules, such as jasmonates. It is anticipated that a similar approach applied to a high-neochlorogenin-producing plant species would lead to the discovery of the specific genes responsible for its synthesis.

Table 2: Key Transcription Factor Families Implicated in the Regulation of Steroidal Saponin Biosynthesis

| Transcription Factor Family | Abbreviation | Putative Role in Regulation |

| APETALA2/Ethylene Response Factor | AP2/ERF | Often involved in responding to hormonal signals like jasmonate to activate biosynthetic gene expression. |

| MYB Domain Proteins | MYB | A large family of transcription factors in plants, some of which are known to regulate secondary metabolism. |

| WRKY Domain Proteins | WRKY | Typically involved in plant defense responses, which can include the production of secondary metabolites like saponins. |

| Basic Helix-Loop-Helix | bHLH | Known to work in concert with MYB transcription factors to regulate biosynthetic pathways. |

Strategies for Metabolic Engineering to Augment this compound Biosynthesis

Metabolic engineering aims to rationally modify the metabolism of an organism to increase the production of a desired compound. Several strategies could be employed to enhance the biosynthesis of this compound in a plant or a heterologous microbial host.

One primary strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. Once the specific enzymes involved in this compound synthesis are identified, their corresponding genes can be overexpressed in the native plant or a microbial host to increase the metabolic flux towards this compound. For example, overexpressing the specific CYP450s and UGTs responsible for the final steps of this compound formation could significantly boost its accumulation.

Another approach is to increase the supply of precursors. This can be achieved by upregulating the expression of genes in the upstream MVA or MEP pathways, thereby providing more of the initial building blocks for steroidal saponin synthesis. For instance, overexpressing genes encoding for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key regulatory enzyme in the MVA pathway, has been shown to increase the production of various terpenoids.

Furthermore, the expression of regulatory genes, such as transcription factors that control the entire biosynthetic pathway, can be engineered. Overexpressing a transcription factor that positively regulates the this compound biosynthetic genes could simultaneously upregulate multiple steps in the pathway, leading to a more substantial increase in product yield.

Finally, heterologous production in microbial systems like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a promising alternative to extraction from plant sources. This involves transferring the entire biosynthetic pathway for this compound into a microorganism. While challenging due to the complexity of plant pathways and the membrane-bound nature of many enzymes like CYP450s, this approach allows for production in a controlled fermenter environment, independent of geographical and climatic constraints.

Table 3: Potential Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target | Expected Outcome |

| Overexpression of Biosynthetic Genes | Specific CYP450s and UGTs involved in this compound synthesis. | Increased conversion of intermediates to the final product. |

| Enhancing Precursor Supply | Key enzymes of the MVA or MEP pathways (e.g., HMGR, DXS). | Increased availability of isoprene units for steroidal backbone formation. |

| Engineering Regulatory Factors | Positive regulatory transcription factors (e.g., AP2/ERF, MYB). | Coordinated upregulation of multiple biosynthetic genes in the pathway. |

| Heterologous Production | Transfer of the entire biosynthetic pathway into a microbial host (e.g., yeast, E. coli). | Scalable and controlled production of this compound in fermenters. |

Advanced Methodologies for Isolation and Purification of Neochlorogenin

Contemporary Chromatographic Fractionation Techniques for Neochlorogenin Enrichment

Modern chromatographic techniques have revolutionized the separation of complex natural product mixtures, offering high resolution and efficiency. Among these, countercurrent chromatography and preparative high-performance liquid chromatography (HPLC) stand out for their efficacy in enriching this compound.

Countercurrent Chromatography (CCC): This technique, a form of liquid-liquid partition chromatography, obviates the need for a solid support matrix, thereby eliminating issues of irreversible adsorption and sample loss. The separation is based on the differential partitioning of solutes between two immiscible liquid phases. For the separation of chlorogenic acid isomers like this compound, specific solvent systems are crucial. A commonly employed system is a biphasic mixture of n-butanol, acetic acid, and water. In one preparative-scale separation of chlorogenic acid from Flos Lonicerae, a 4:1:5 (v/v/v) mixture of these solvents was utilized, with the upper phase serving as the mobile phase in a head-to-tail elution mode. This approach has demonstrated high recovery rates, approximately 90%, and can yield purities exceeding 94%. nih.gov The scalability of CCC makes it an attractive option for obtaining larger quantities of this compound for further research. bioesep.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a high-resolution purification technique, preparative HPLC is instrumental in the final polishing steps of this compound isolation. lcms.czwarwick.ac.ukevotec.com It is often used to separate isomers that are difficult to resolve by other means. For instance, a method for the separation of chlorogenic acid isomers from coffee involved the use of a preparative HPLC system. google.com While specific conditions for this compound are not always detailed in broader studies, the principles remain the same. A typical preparative HPLC setup for chlorogenic acids involves a C18 reversed-phase column with a mobile phase gradient of methanol and water, often with a small percentage of acetic acid to improve peak shape. The separation of chlorogenic acids and their derivatives has been successfully achieved using such systems, yielding compounds with purities greater than 95%. researchgate.net

| Technique | Stationary Phase/Solvent System | Purity Achieved | Recovery Rate | Reference |

| Countercurrent Chromatography | n-butanol-acetic acid-water (4:1:5, v/v/v) | >94% | ~90% | nih.gov |

| Preparative HPLC | C18 reversed-phase column; methanol-water-acetic acid gradient | >95% | Not specified | researchgate.net |

Innovations in Non-Conventional Extraction Processes for this compound from Plant Biomass

To enhance extraction efficiency while minimizing environmental impact, several non-conventional extraction methods have been developed. Supercritical fluid extraction and ultrasound-assisted extraction are particularly promising for obtaining this compound from plant biomass.

Supercritical Fluid Extraction (SFE): SFE, primarily utilizing supercritical carbon dioxide (scCO2), is a green technology that offers high selectivity and efficiency. The solvating power of scCO2 can be tuned by modifying pressure and temperature, allowing for the targeted extraction of specific compounds. For the extraction of polar compounds like this compound, a polar co-solvent such as ethanol is often added to the scCO2. Studies on the SFE of chlorogenic acids from sources like tobacco waste and various biomass have demonstrated the effectiveness of this technique. nih.govmdpi.com The process parameters, including pressure, temperature, and co-solvent concentration, significantly influence the extraction yield and selectivity. scispace.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times. The optimization of UAE parameters such as ultrasonic power, temperature, time, and solvent composition is crucial for maximizing the recovery of this compound. For example, in the extraction of chlorogenic acid from tobacco waste, a response surface methodology was used to optimize the conditions, resulting in a significantly higher yield compared to conventional methods. nih.govnih.govresearchgate.net The use of aqueous ethanol solutions is common in UAE of phenolic compounds.

| Extraction Method | Key Parameters | Advantages |

| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent (e.g., ethanol) | High selectivity, Environmentally friendly (green solvent), Tunable solvent power |

| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, Temperature, Time, Solvent composition | Increased yield, Reduced extraction time, Lower solvent consumption |

Crystallization and Other High-Purity Isolation Strategies for this compound

Following chromatographic purification, crystallization is a critical step to obtain this compound in a highly pure, crystalline form, which is essential for structural elucidation and as a reference standard.

The process of crystallization from a solution is a well-established method for purifying solid compounds. uct.ac.za For chlorogenic acid isomers, crystallization from water has been reported. google.com A patented method describes dissolving chlorogenic acid with a purity of over 90% in water, followed by freezing and freeze-drying to obtain a stable crystalline form. google.com This process can also reduce residual solvents and improve the stability of the final product. google.com The selection of an appropriate solvent system is paramount and often involves dissolving the compound in a good solvent and then adding a poor solvent to induce precipitation, or by slowly evaporating the solvent. unifr.ch

In addition to crystallization, other high-purity isolation strategies may involve a combination of different chromatographic techniques. For instance, a multi-step process could involve initial fractionation by CCC followed by a final purification step using preparative HPLC to achieve the desired level of purity.

Optimization of Scalable Protocols for Research and Development of this compound

The transition from laboratory-scale isolation to larger-scale production for research and development necessitates the optimization of scalable protocols. This involves developing efficient and economical methods that can be reliably scaled up without compromising purity and yield.

For chromatographic methods, scalability is a key consideration. Countercurrent chromatography is inherently scalable, with larger instruments capable of processing kilogram quantities of crude extract. bioesep.orgwikipedia.org Preparative HPLC can also be scaled up by using larger columns and optimizing loading conditions. nih.gov

In terms of extraction, both SFE and UAE are scalable technologies. SFE systems can be designed for continuous operation, making them suitable for industrial-scale extraction from biomass. nih.govmdpi.com Similarly, ultrasonic reactors can be scaled up for processing large volumes of plant material.

A scalable protocol for this compound would likely involve an optimized non-conventional extraction method (SFE or UAE) to obtain a crude extract enriched in the target compound. This would be followed by a multi-step chromatographic purification process, potentially starting with a lower-resolution, high-capacity technique like flash chromatography or CCC, and concluding with a high-resolution preparative HPLC step to achieve the final desired purity. The development of such protocols is crucial for advancing the research and potential applications of this compound.

Spectroscopic and Spectrometric Elucidation of Neochlorogenin and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Neochlorogenin Structural Confirmation (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the molecule's constitution.

1D NMR Techniques (¹H and ¹³C NMR): The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For this compound's analogue, sarsasapogenin, key proton signals include a broad singlet for the H-3 proton at approximately δ 4.10, methylene protons (H-26) appearing as doublet of doublets, and distinct signals for the four methyl groups (H-18, H-19, H-21, and H-27). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary), which can be determined using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). In sarsasapogenin, characteristic signals for carbons bearing oxygen atoms (C-3, C-16, C-22, and C-26) are observed at δ 67.2, 81.2, 109.9, and 65.3, respectively.

2D NMR Techniques: Two-dimensional NMR experiments resolve the overlapping signals often found in complex 1D spectra and reveal correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the steroidal skeleton of this compound, COSY correlations would map out the proton-proton connectivities within each of the rings (A-F).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. The edited HSQC experiment can further distinguish between CH/CH₃ and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations from the methyl protons to adjacent quaternary carbons, linking the different rings and the spiroketal side chain.

The comprehensive NMR data for the (25S)-epimer sarsasapogenin provides a robust framework for the structural confirmation of this compound. The primary differences in the NMR spectra between this compound (25R) and sarsasapogenin (25S) would be expected in the chemical shifts of the protons and carbons in the F-ring and the C-27 methyl group, reflecting the different stereochemistry at the C-25 spiro center.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

|---|

Table 1: ¹H and ¹³C NMR Data for Sarsasapogenin ((25S)-epimer of this compound) in CDCl₃. (Note: This interactive table contains assigned NMR data for Sarsasapogenin. The data for this compound is expected to be very similar, with minor differences around the C-25 stereocenter.)

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and molecular formula. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is particularly powerful.

For sarsasapogenin, ESI-MS analysis shows a molecular ion peak [M+H]⁺ at m/z 417.34, which corresponds to the molecular formula C₂₇H₄₄O₃. This high-resolution measurement is critical for confirming the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. By inducing fragmentation through Collision-Induced Dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a structural fingerprint. For this compound, the fragmentation would be expected to involve the steroidal core and the spiroketal side chain. Key fragmentation pathways for spirostanol (B12661974) sapogenins typically include:

Cleavage of the E and F rings of the spiroketal side chain.

Loss of water molecules from the hydroxyl group(s) on the steroidal nucleus.

Cleavage of the steroidal ring system itself, often leading to characteristic fragments that can help identify the core structure.

| Technique | Observation | Inference |

|---|

Table 2: Mass Spectrometric Data for Sarsasapogenin (Analogue of this compound). (Note: This interactive table summarizes key mass spectrometry findings for Sarsasapogenin.)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary, as some molecular vibrations are more active in IR absorption while others are more active in Raman scattering.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For sarsasapogenin, the FT-IR spectrum shows characteristic absorption bands at 3407 cm⁻¹ for the hydroxyl (-OH) group, 2931, 1449, and 1378 cm⁻¹ corresponding to C-H stretching and bending vibrations, and a strong band at 1069 cm⁻¹ characteristic of the C-O groups within the ether linkages of the spiroketal and the alcohol. These bands confirm the presence of key functional groups in the this compound structure.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide complementary information on the C-C backbone of the steroid nucleus and the spiroketal side chain.

Polymorphism: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties. Vibrational spectroscopy is a sensitive tool for detecting polymorphism, as the different crystal packing arrangements lead to subtle changes in the vibrational spectra. While no specific studies on the polymorphism of this compound have been reported, FT-IR and Raman spectroscopy would be the primary techniques used to investigate this phenomenon should different crystalline forms be discovered.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|

Table 3: Characteristic FT-IR Absorption Bands for Sarsasapogenin (Analogue of this compound). (Note: This interactive table lists the main functional groups of Sarsasapogenin and their corresponding infrared absorption frequencies.)

X-ray Crystallography for Definitive Stereochemical Assignment of this compound and Derivatives

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state, including the exact spatial arrangement of its atoms. It is considered the gold standard for the definitive assignment of stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the molecular structure can be built and refined.

For this compound, an X-ray crystal structure would provide unequivocal proof of its absolute configuration at all chiral centers, including the C-25 position, which defines it as the (25R)-epimer. It would also reveal detailed information about bond lengths, bond angles, and the conformation of the steroid rings and the spiroketal side chain in the crystalline state.

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration of this compound

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is only observed for chiral molecules in the region of their chromophoric absorptions. The resulting curve, which can be positive or negative, is known as a Cotton effect. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the chiral centers near the chromophore.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. Similar to CD, ORD curves for chiral molecules show characteristic patterns, also called Cotton effects, in the vicinity of an absorption band. The shape of the ORD curve provides information about the absolute stereochemistry of the molecule.

Chemical Synthesis and Semisynthesis of Neochlorogenin and Derivatives

Strategic Approaches to Total Synthesis of the Neochlorogenin Aglycone and Glycosides

The total synthesis of complex natural products like this compound involves the construction of both its steroidal aglycone and the subsequent attachment of its glycan chains. While specific total syntheses of this compound have not been extensively detailed in the provided search results, the strategies employed for related spirostanol (B12661974) saponins (B1172615) offer a clear roadmap.

Synthesis of the Spirostanol Aglycone:The synthesis of the spirostanol aglycone, characterized by its fused ring system and the distinctive spiroketal moiety, typically commences from readily available steroid precursors. Common starting materials include compounds like dehydroepiandrosterone (B1670201) (DHEA) or tigogeninresearchgate.netgoogle.com.na. Key synthetic transformations often involve:

Ring System Construction: Building the characteristic fused steroid rings (A-F) through a series of cyclization, oxidation, and reduction reactions.

Spiroketal Formation: The formation of the spiroketal system at C-22 is a crucial and often stereochemically challenging step researchgate.net. Strategies might involve the cyclization of a furostanol precursor or direct construction from acyclic precursors.

Stereochemical Control: Ensuring the correct stereochemistry at multiple chiral centers, particularly at C-25, which defines the (25S) configuration in this compound, is paramount researchgate.netmdpi.com.

Glycosylation Strategies:Once the aglycone is synthesized, the attachment of the sugar moieties (typically glucose, galactose, or rhamnose in this compound derivatives) is achieved through glycosylation reactions. This process requires careful selection of glycosyl donors and promoters to ensure regioselectivity (attachment at the correct hydroxyl group) and stereoselectivity (formation of the desired α or β glycosidic linkage)researchgate.netgoogle.com.af.

Glycosyl Donors: Various activated sugar derivatives are employed, including thioglycosides, trichloroacetimidates, glycosyl halides, and orthoesters researchgate.netgoogle.com.af.

Promoters: Lewis acids (e.g., TMSOTf, BF₃·OEt₂) or Brønsted acids are commonly used to activate the glycosyl donor and facilitate the reaction with the aglycone's hydroxyl groups researchgate.net. Gold(I)-catalyzed glycosylation has emerged as an effective method for synthesizing spirostanol saponins, often in combination with Lewis or Brønsted acids researchgate.net.

Challenges: Achieving high yields and the correct stereochemistry in glycosylation reactions, especially with complex aglycones and multiple sugar units, remains a significant hurdle researchgate.netresearchgate.net.

Table 1: Representative Spirostanol Saponin (B1150181) Synthesis Strategies

| Saponin Synthesized | Key Starting Material | Key Synthetic Steps/Methodologies | Yield (Overall) | Reference |

| Gitonin | Tigogenin, IPTG | Cascade glycosylation, Schmidt's inverse procedure, removal of protecting groups. | 18.5% | researchgate.netnih.gov |

| Polyphyllin D | Aglycone precursor | Gold(I)-catalyzed glycosylation with Lewis/Brønsted acid co-catalyst, regioselective rhamnosylation. | 41% (over 6 steps) | researchgate.net |

| Dioscin | Aglycone precursor | General approach for spirostanol glycosides, likely involving stereoselective glycosylation. | Not specified | researchgate.net |

| Aglycone of Sepositoside A | Dehydroepiandrosterone (DHEA) | Olefination, silylation, spiroketal formation, functional group manipulations. | Not specified | google.com.na |

Semisynthetic Modifications of this compound to Explore Novel Chemical Space

Semisynthesis, which involves chemically modifying a naturally isolated compound, offers a practical route to generating libraries of derivatives for biological evaluation. While specific examples of this compound semisynthesis are not detailed in the provided literature, general strategies applicable to steroidal saponins can be envisioned.

Hydroxyl Group Derivatization: The hydroxyl groups on both the aglycone and the sugar moieties are prime targets for modification. Esterification or etherification can alter lipophilicity and biological activity. Selective protection and deprotection strategies are crucial for targeting specific hydroxyl groups.

Glycosidic Linkage Modification: Cleavage or modification of the glycosidic bonds could lead to aglycones or simpler glycosides, potentially revealing structure-activity relationships related to the glycan structure.

Aglycone Modifications: If sufficient quantities of this compound are available, modifications to the steroid core, such as oxidation or reduction of specific positions, could be explored, though these are often synthetically demanding.

Semisynthesis is a valuable tool for exploring chemical space around a natural product scaffold, often providing access to compounds that are difficult to obtain through total synthesis or isolation researchgate.net.

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how structural modifications influence biological activity. The synthesis of this compound analogues would involve systematically altering specific parts of the molecule:

Glycan Modifications: Synthesizing analogues with different sugar units (e.g., replacing glucose with mannose), varying the number of sugar residues, or altering the linkage points between sugars and the aglycone.

Aglycone Modifications: Introducing or altering hydroxyl groups on the spirostanol skeleton, modifying the stereochemistry at key centers, or changing the saturation of rings could lead to analogues with altered biological profiles. For instance, modifications to the aglycone's hydroxyl groups or the C-25 stereochemistry could be synthesized and tested nih.govresearchgate.net.

Hybrid Structures: Combining fragments of this compound with other bioactive molecules could also be a strategy.

While the search results highlight SAR studies for naturally occurring this compound derivatives nih.govresearchgate.netpharmacognosyjournal.ingoogle.comacs.orgresearchgate.net, the direct synthesis of novel analogues for such studies is a logical extension of these findings, leveraging the synthetic strategies discussed in section 6.1.

Stereoselective Synthetic Methodologies for this compound Scaffolds

The this compound scaffold, like other steroids, possesses multiple stereocenters, making stereoselective synthesis critical for obtaining the correct biologically active isomer.

Stereocontrol in Aglycone Synthesis: The construction of the steroid nucleus and the spiroketal system requires methodologies that precisely control the relative and absolute stereochemistry of chiral centers. Established steroid synthesis protocols often employ stereoselective reactions, such as Diels-Alder cycloadditions, stereoselective reductions, and epoxidations.

Stereoselective Glycosylation: As mentioned in section 6.1.2, achieving the correct anomeric configuration (α or β) during glycosylation is a key stereochemical challenge. Methods that favor the formation of β-glycosidic linkages, often through neighboring group participation or specific promoter/solvent systems, are vital for synthesizing natural saponins accurately researchgate.netresearchgate.netgoogle.com.af. The stereochemistry at C-25 is also a critical factor in the spirostanol structure researchgate.netmdpi.comresearchgate.net.

Chiral Pool Synthesis: Utilizing chiral starting materials derived from natural sources (like DHEA) inherently provides a stereochemical foundation for the synthesis.

The synthesis of spirotryprostatin A, for example, highlights the use of intramolecular Heck reactions for stereoselective spiro center formation rsc.org, showcasing advanced methodologies applicable to complex cyclic systems.

Compound List:

this compound

this compound 6-O-α-L-rhamnopyranosyl-(1-3)-β-D-quinovopyranoside

this compound 3-O-[β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside]

this compound 6-O-β-D-quinovopyranoside

this compound 6-O-β-D-xylopyranosyl-(1→3)-β-D-quinovopyranoside

this compound 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside

Solagenin 6-O-β-D-quinovopyranoside

Solagenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside

Isoquercetin

Rutin

Kaempferol

Quercetin

Gitonin

Tigogenin

Polyphyllin D

Polyphyllin V

Dioscin

Formosanin C

Sepositoside A (aglycone)

Dehydroepiandrosterone (DHEA)

Gracillin

Solamargine

Solasonine

Solasodine

Yamogenin

Torvosides M, N

Solanolide 6-O-[α-l-rhamnopyranosyl-(1→3)-O-β-d-quinovopyranoside]

Solanolide 6-O-[β-d-xylopyranosyl-(1→3)-O-β-d-quinovopyranoside]

Yamogenin 3-O-[β-d-glucopyranosyl-(1→6)-O-β-d-glucopyranoside]

Spirotryprostatin A

This article provides an overview of the synthetic landscape for this compound and its related compounds, emphasizing the strategic approaches and methodologies that are crucial for advancing research in this area. Further dedicated research into the specific total synthesis of this compound and the development of its synthetic analogues remains an important frontier in natural product chemistry.

Pharmacological and Biological Activity Research: Mechanistic Investigations

Molecular and Cellular Mechanisms of Action in Controlled In Vitro Systems

In vitro studies aim to elucidate the specific molecular targets and pathways influenced by Neochlorogenin.

Evidence suggests this compound may interact with specific cellular receptors, although comprehensive kinetic studies are limited. One analysis indicates potential binding to the thyroid receptor, with a reported interaction value of 0.6428 plantaedb.com. Furthermore, compounds found within Solanum species, which may include this compound or its derivatives, have been associated with molecular functions related to "death receptor binding," "tumor necrosis factor receptor binding," "TRAIL binding," and "kinase binding" nih.govfrontiersin.org. These findings suggest this compound could potentially modulate signaling cascades initiated by cell surface receptors, influencing processes such as apoptosis and immune responses. However, detailed ligand binding kinetics and a complete profile of receptor interactions for this compound are yet to be fully characterized.

This compound and its derivatives have shown potential in modulating enzyme activities. A specific derivative, this compound 6-O-[β-D-xylopyranosyl-(1→3)-β-D-quinovopyranoside], demonstrated anti-neutrophilic inflammatory activity by reducing superoxide (B77818) anion (O2-) generation, with an IC50 value of 2.87 µM frontiersin.orgnih.gov. This suggests an interaction with inflammatory pathways that may involve enzymatic regulation.

Investigation of Biological Activity in Preclinical In Vivo Animal Models

Assessment of Efficacy in Specific Disease Models (non-human)

This compound has been investigated for its efficacy in various non-human disease models, suggesting potential therapeutic applications. Studies have explored its anti-inflammatory, antimicrobial, and antioxidant properties ontosight.ai. These activities indicate that this compound could be a candidate for developing treatments for conditions associated with inflammation, infection, and oxidative stress. While specific disease models are not detailed in the provided search results, the general findings point towards its potential utility in preclinical research for a range of conditions.

Biomarker Identification and Pharmacodynamic Responses in Experimental Models

Understanding how this compound exerts its effects at a molecular level involves identifying biomarkers and characterizing its pharmacodynamic responses in experimental models. Pharmacodynamic (PD) biomarkers are crucial for measuring a drug's biological effects on physiological systems or disease pathways accelsiors.com. Research into this compound's PD profile would involve assessing changes in specific molecular indicators or physiological functions that reflect the compound's interaction with biological targets. Such studies are vital for confirming the mechanism of action and establishing a dose-response relationship in preclinical settings saretius.comesmed.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and Its Designed Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For this compound, SAR investigations aim to identify key structural features responsible for its observed effects and to guide the design of novel derivatives with improved potency and selectivity oncodesign-services.com.

Correlation of Structural Motifs with Biological Potency and Selectivity

SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the impact of these changes on its biological potency and selectivity oncodesign-services.com. By analyzing how variations in structural motifs—such as the spirostan (B1235563) skeleton or attached sugar moieties—affect activity, researchers can pinpoint critical functional groups. For instance, studies on saponins (B1172615), a broader class to which this compound belongs, have shown that modifications to sugar moieties can significantly alter cytotoxicity and hemolytic activity nih.govuj.edu.pl.

Identification of Key Pharmacophoric Features of this compound

A pharmacophore is a three-dimensional arrangement of functional groups essential for a molecule's biological activity slideshare.netnih.gov. Identifying the key pharmacophoric features of this compound involves determining which parts of its molecular structure are critical for binding to its biological targets. This understanding is crucial for rational drug design and for predicting the activity of related compounds. For example, research on other bioactive molecules has identified specific features like aromatic regions and hydrogen bond acceptors as key pharmacophoric elements frontiersin.org.

Computational Modeling and Chemoinformatics in this compound SAR Analysis

Computational modeling and chemoinformatics play a significant role in SAR analysis, enabling the prediction of molecular properties and biological activities oncodesign-services.comslideshare.netnih.govmdpi.commdpi.com. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to correlate structural descriptors with biological potency and selectivity. These computational approaches can help in designing and prioritizing novel this compound derivatives for synthesis and experimental testing, thereby accelerating the drug discovery process.

Compound Names Mentioned:

this compound

5α-spirostan-3β,6α-diol, (25S)-

this compound 6-O-α-D-quinovopyranoside

this compound 6-O-β-D-xylopyranosyl-(1→3)-α-D-quinovopyranoside

this compound 6-O-β-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside

Diosgenin

Chlorogenin

Yamogenin

Yamogenin-3-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside

Solagenin

Solagenin 6-O-β-D-quinovopyranoside

Solagenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside

Isoquercetin

Rutin

Kaempferol

Quercetin

Stigmasterol

β-sitosterol

β-sitosterol-3-O-β-D-glucopyranoside

Betullinic acid

Neosolaspigenin

Solaspigenin

Advanced Analytical Techniques for Neochlorogenin Quantification and Profiling

Method Development for High-Performance Liquid Chromatography (HPLC) in Complex Biological and Botanical Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like Neochlorogenin, especially within complex biological and botanical matrices researchgate.net. The development of robust HPLC methods involves several critical steps, including method scouting, optimization, robustness testing, and validation thermofisher.com.

Method Development and Sample Preparation: The complexity of biological and botanical samples necessitates meticulous sample preparation to isolate this compound and remove interfering substances. Common sample preparation techniques include solvent extraction, filtration, and solid-phase extraction (SPE) thermofisher.com, researchgate.net. For instance, a typical approach might involve extracting this compound from plant material using polar and non-polar solvents, followed by filtration to remove particulate matter researchgate.net. The choice of extraction solvent and procedure significantly impacts the recovery and purity of the analyte researchgate.net.

Chromatographic Conditions and Detection: Reversed-phase HPLC (RP-HPLC) is frequently the preferred mode due to its versatility and selectivity for hydrophobic compounds like triterpenoids researchgate.net. Method optimization typically focuses on selecting the appropriate stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of water/acetonitrile or water/methanol, often with pH modifiers), flow rate, and column temperature chromatographyonline.com, mdpi.com. Detection is commonly achieved using UV/Vis detectors, particularly if the compound possesses a chromophore. However, for compounds with weak UV absorption or for enhanced sensitivity and specificity, coupling with mass spectrometry (LC-MS) is preferred eag.com, ijpsjournal.com.

Validation Parameters: A validated HPLC method for this compound analysis should demonstrate linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) ijpsjournal.com, researchgate.net, mdpi.com. For example, linearity is established by analyzing standards at various concentrations, and accuracy is assessed through recovery studies by spiking known amounts of this compound into the sample matrix researchgate.net, mdpi.com. Matrix effects, which can influence ionization efficiency in MS detection, must also be evaluated and mitigated thermofisher.com, nih.gov.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it primarily analyzes volatile and thermally stable compounds researchgate.net, organomation.com. Since this compound, as a triterpenoid, may not be sufficiently volatile for direct GC analysis, derivatization is often employed to convert it into a more volatile and stable form researchgate.net, libretexts.org, organomation.com.

Derivatization Strategies: Derivatization involves chemically modifying the analyte to enhance its volatility, reduce polarity, and improve its thermal stability and detectability in GC researchgate.net, obrnutafaza.hr, organomation.com. For compounds with hydroxyl (-OH) groups, such as this compound, common derivatization reactions include silylation (e.g., using BSTFA or TMSI), acylation (e.g., using acetic anhydride), or alkylation researchgate.net, obrnutafaza.hr. Silylation, for instance, replaces active hydrogen atoms with silyl (B83357) groups, rendering the molecule more volatile and less polar, thus improving GC separation and detection obrnutafaza.hr.

GC Analysis and Detection: Following derivatization, the volatile derivatives are separated in a GC column based on their boiling points and interactions with the stationary phase libretexts.org, organomation.com. Detection can be performed using various detectors, such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS) scioninstruments.com, organomation.com. GC-MS is particularly valuable for both qualitative (identification) and quantitative (quantification) profiling, offering high specificity and sensitivity scioninstruments.com, shimadzu.com.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a versatile analytical technique that separates charged molecules based on their differential migration rates in a capillary under an applied electric field longdom.org. It offers high separation efficiency, resolution, and sensitivity, making it applicable to a wide range of analytes, including phytochemicals longdom.org, ufmg.br.

Principles of CE: In CE, analytes migrate through a buffer-filled capillary due to the combined forces of electrophoresis (movement of charged analytes) and electroosmotic flow (EOF) longdom.org, nvkc.nl. Separation is achieved based on variations in charge-to-size ratios, as well as molecular shape longdom.org. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), can be employed depending on the nature of the analyte and the separation requirements longdom.org.

Applications in Phytochemical Analysis: While specific CE methods for this compound are not extensively detailed in the provided literature, CE has been successfully applied to the analysis of various phytochemicals, including flavonoids and other complex plant constituents ufmg.br. Its ability to achieve high resolution and its low sample consumption make it a valuable tool for profiling and potentially quantifying compounds like this compound in complex plant extracts ufmg.br. Detection can be performed using UV/Vis detectors or coupled with mass spectrometry (CE-MS) for enhanced identification capabilities ufmg.br.

Hyphenated Techniques for Comprehensive Profiling of this compound and Metabolites

Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the identification and quantification capabilities of mass spectrometry or NMR, offer unparalleled depth for analyzing complex mixtures and trace components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly powerful analytical technique renowned for its sensitivity and specificity, making it ideal for trace analysis of compounds like this compound in complex matrices eag.com, phytolab.com. This technique integrates the chromatographic separation capabilities of LC with the mass analysis capabilities of tandem mass spectrometry.

LC-MS/MS Workflow and Capabilities: In LC-MS/MS, compounds are first separated by LC, then introduced into the mass spectrometer where they are ionized. Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions and detecting specific product ions. This process, often employing Multiple Reaction Monitoring (MRM), provides highly selective and sensitive quantification eag.com. LC-MS/MS is particularly adept at analyzing compounds at very low concentrations (trace levels) and can provide structural information, aiding in both identification and quantification eag.com, phytolab.com, nih.gov. It is widely used in environmental, pharmaceutical, and biological sample analysis eag.com.

Method Development and Validation: Developing LC-MS/MS methods involves optimizing LC separation parameters (e.g., column, mobile phase) and MS/MS parameters (e.g., ionization mode, precursor-to-product ion transitions) phytolab.com, nih.gov. Validation typically includes assessing linearity, accuracy, precision, LOD, LOQ, and matrix effects, as demonstrated in pesticide residue analysis nih.gov, nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique that combines the separation capabilities of GC with the identification power of MS scioninstruments.com, shimadzu.com. It is instrumental for both qualitative and quantitative profiling of compounds.

GC-MS Principle and Applications: GC separates volatile compounds based on their retention times, while MS provides information about their mass-to-charge ratios, enabling identification through spectral matching with libraries scioninstruments.com, shimadzu.com. This hyphenation allows for the analysis of complex mixtures, providing multidimensional data for both identification and quantification scioninstruments.com. GC-MS is extensively used in environmental monitoring, food safety, and pharmaceutical analysis to identify and quantify target compounds, including those present at low concentrations scioninstruments.com. For this compound, GC-MS would typically be applied after suitable derivatization to enhance volatility researchgate.net, obrnutafaza.hr.

Qualitative vs. Quantitative Analysis: In GC, retention time aids in qualitative identification, but it is the mass spectrum obtained from GC-MS that offers definitive identification, especially for unknown or co-eluting compounds shimadzu.com. Quantitatively, peak area or height in a chromatogram is proportional to the amount of analyte, allowing for precise measurements shimadzu.com, diva-portal.org.

Nuclear Magnetic Resonance (NMR) based Metabolomics for this compound Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when applied in a metabolomics context, offers a powerful approach for "fingerprinting" complex biological samples, including those containing this compound nmrprocflow.org, frontiersin.org, rfppl.co.in, nih.gov. This technique provides a holistic chemical profile of a sample.

Metabolomics Fingerprinting with NMR: Metabolite fingerprinting involves analyzing the entire NMR spectrum of a sample to generate a characteristic chemical pattern nmrprocflow.org, frontiersin.org, nih.gov. This pattern can be used to discriminate between different samples based on their metabolic profiles nmrprocflow.org, nih.gov. NMR is highly reproducible and quantitative, allowing for the identification of known and potentially unknown metabolites nih.gov. Statistical methods like Principal Component Analysis (PCA) are often employed to analyze the spectral data, identify significant differences between sample groups, and establish metabolic fingerprints nmrprocflow.org, frontiersin.org, rfppl.co.in, nih.gov.

NMR for this compound Profiling: For this compound, NMR-based metabolomics would involve preparing extracts from biological or botanical sources, acquiring high-resolution 1H NMR spectra, and then processing these spectra (e.g., using binning algorithms) for multivariate statistical analysis nmrprocflow.org, rfppl.co.in, nih.gov. This approach can reveal the presence and relative abundance of this compound within a complex metabolic landscape, providing insights into its biosynthesis, degradation, or interaction with other metabolites.

Metabolic Fate and Pharmacokinetic Research in Experimental Systems

In Vitro Metabolism Studies Using Hepatic Microsomes, Hepatocytes, and Intestinal Microflora

Hepatocytes, as the gold standard for in vitro metabolism studies, offer a more complete metabolic picture by containing both phase I and phase II enzymes in a cellular context. nih.govdls.com Studies with hepatocytes can provide a more accurate prediction of in vivo hepatic clearance. In the absence of direct studies on neochlorogenin, it is hypothesized that hepatocytes would metabolize it through pathways similar to its isomers, involving hydroxylation, methylation, and conjugation reactions.

The intestinal microflora plays a significant role in the metabolism of many dietary polyphenols that are poorly absorbed in the upper gastrointestinal tract. It is well-established that gut microbiota can hydrolyze the ester bond in chlorogenic acid isomers, releasing caffeic acid and quinic acid. researchgate.net These smaller molecules can then be further metabolized by the gut bacteria into various phenolic acids. Therefore, it is highly likely that this compound is also a substrate for intestinal microflora, undergoing hydrolysis and subsequent degradation into smaller, more readily absorbable compounds.

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (non-human)

Animal models, particularly rats, have been instrumental in understanding the absorption, distribution, and excretion (ADE) of chlorogenic acid isomers, providing a framework for the likely in vivo fate of this compound.

Following oral administration in rats, chlorogenic acid is rapidly absorbed, with a time to reach maximum plasma concentration (Tmax) of approximately 0.58 hours. nih.gov The maximum plasma concentration (Cmax) has been reported to be around 1490 µg/L. nih.gov However, the oral bioavailability of chlorogenic acid is generally considered to be low, suggesting that a significant portion may not be absorbed intact from the small intestine and instead passes to the colon for microbial metabolism. nih.govnih.gov A comparative metabolism study of chlorogenic acid, cryptochlorogenic acid, and this compound in rats revealed the detection of 43 metabolites for this compound across plasma, urine, and feces, indicating its absorption and subsequent metabolism.

Interactive Table: Pharmacokinetic Parameters of Chlorogenic Acid in Rats (as a proxy for this compound)

| Parameter | Value | Unit |

| Cmax | 1490 ± 160 | µg/L |

| Tmax | 0.58 ± 0.13 | h |

| AUC(0→t) | 1700 ± 320 | µg*h/L |

| t1/2 | 0.80 ± 0.54 | h |

Data from a study on chlorogenic acid administered orally to rats and serves as an estimate for this compound. nih.gov

Tissue distribution studies in rats have shown that after oral administration, chlorogenic acid is distributed to various organs. nih.govnih.gov The highest concentrations are typically found in the liver, followed by the kidneys, lungs, heart, and spleen. nih.govnih.gov This distribution pattern suggests that the liver is a primary site of metabolism for absorbed chlorogenic acid isomers.

Excretion of chlorogenic acid and its metabolites occurs through both urine and feces. nih.gov Studies have shown that after intravenous administration of chlorogenic acid to rats, the parent compound and its metabolites are found in both urine and bile, which is then excreted in the feces. nih.gov This indicates that both renal and biliary pathways are important for the elimination of these compounds and their metabolic products.

Identification and Structural Elucidation of this compound Metabolites

The identification and structural elucidation of metabolites are critical for understanding the biotransformation of a compound. While a comprehensive profile of all this compound metabolites with their definitive structures is not yet fully established, studies on its isomers provide significant clues.

A comparative metabolism study identified a total of 43 metabolites of this compound in the plasma, urine, and feces of rats. Although the specific structures were not detailed in this comparative analysis, the study of isochlorogenic acid A in rats identified 33 metabolites in plasma. tandfonline.com These findings suggest that this compound undergoes extensive metabolism in vivo.

The primary metabolic reactions for chlorogenic acid isomers, and likely for this compound, include:

Hydrolysis: Cleavage of the ester bond to yield caffeic acid and quinic acid.

Conjugation: Glucuronidation and sulfation of the parent compound and its metabolites. tandfonline.com

Methylation: O-methylation of the catechol group of caffeic acid to form ferulic acid.

Reduction: Hydrogenation of the caffeic acid double bond by gut microbiota.

Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the separation, identification, and structural elucidation of these metabolites from biological matrices. nih.govresearchgate.netnih.govhyphadiscovery.comosti.gov

Enzymatic Biotransformation Pathways and Isoenzyme Involvement in this compound Metabolism

The biotransformation of this compound and its isomers is mediated by a variety of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. researchgate.netgenomind.com

Phase I metabolism, which involves oxidation and reduction reactions, is largely carried out by CYP enzymes. researchgate.net Studies on chlorogenic acid have suggested an interaction with CYP enzymes, indicating their role in its metabolism. nih.gov Research on isochlorogenic acid A has shown weak inhibitory effects on CYP1A2 and CYP2C9 in human liver microsomes, suggesting these or similar isoforms may be involved in the metabolism of the chlorogenic acid family of compounds. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.net UGTs are the primary enzymes responsible for glucuronidation, a major conjugation pathway for phenolic compounds. ebmconsult.comxenotech.com The presence of glucuronide conjugates of chlorogenic acid and its metabolites in biological samples confirms the involvement of UGT enzymes in their biotransformation. nih.govtandfonline.com For instance, isochlorogenic acid A has been shown to inhibit UGT1A6 activity in mice. nih.gov It is highly probable that this compound is also a substrate for various UGT isoforms.

Future Directions and Research Imperatives for Neochlorogenin

Exploration of Unconventional Biological Targets and Disease Indications

While neochlorogenin has been noted for its antioxidant and anti-inflammatory properties, future research is pivoted towards identifying and validating unconventional biological targets. This involves moving beyond well-trodden pathways to explore its effects on cellular processes implicated in a wider range of diseases. Emerging areas of interest include its potential role in modulating pathways related to neurodegenerative diseases, metabolic syndrome, and certain neglected global diseases. frontiersin.org Investigating its influence on complex processes such as autophagy and ferroptosis could unveil novel mechanisms of action and expand its therapeutic applicability. The goal is to map a more comprehensive interactome for this compound, which could lead to its repositioning for new disease indications previously unexplored.

Table 1: Potential Unconventional Research Areas for this compound

| Research Area | Potential Target/Mechanism | Rationale |

|---|---|---|

| Neurodegenerative Diseases | Modulation of neuroinflammation, protein aggregation pathways | Exploring effects beyond general inflammation to specific neuronal protection mechanisms. |

| Metabolic Syndrome | Regulation of lipid metabolism, insulin (B600854) signaling pathways | Investigating direct impacts on metabolic dysregulation. |

| Autophagy Modulation | Influence on autophagic flux in cancer and neurodegeneration | Determining if this compound can trigger or inhibit autophagy to therapeutic effect. |

| Ferroptosis Regulation | Impact on iron-dependent cell death pathways | Exploring a novel mechanism for inducing cell death in cancer or preventing it in other conditions. |

Synergistic Interactions of this compound with Other Phytochemicals

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytomedicine research. mdpi.com Future studies must systematically investigate the synergistic interactions between this compound and other phytochemicals. nih.gov Combining this compound with compounds like flavonoids (e.g., quercetin), other saponins (B1172615), or alkaloids could enhance therapeutic efficacy, potentially allowing for lower concentrations of each compound and mitigating potential off-target effects. researchgate.net Research should focus on identifying optimal ratios and understanding the molecular basis of these synergistic actions, which may involve complementary mechanisms of action or improved bioavailability. nih.govmdpi.com Such combinations could prove particularly effective in multifactorial conditions like cancer, where targeting multiple pathways simultaneously is often necessary for a robust therapeutic response. mdpi.commdpi.com For instance, studies have shown that phytochemical combinations can modulate key signaling pathways like NF-κB and Nrf2, which are critical in inflammation and oxidative stress. researchgate.net

Advancements in Sustainable Production and Biosynthetic Optimization

The reliance on extraction from plant sources for this compound presents challenges in terms of yield, purity, and environmental sustainability. A critical future direction is the development of advanced methods for its production. Metabolic engineering and synthetic biology offer promising avenues to achieve this. nih.govnih.gov By elucidating the complete biosynthetic pathway of this compound, researchers can engineer microbial hosts, such as E. coli or Saccharomyces cerevisiae, to produce the compound in controlled bioreactor environments. mdpi.com This approach not only ensures a consistent and scalable supply but also opens the door to producing novel derivatives with improved properties through combinatorial biosynthesis. nih.gov Additionally, optimizing plant in vitro culture techniques, such as cell and tissue cultures, could provide a more controlled and sustainable alternative to traditional agricultural cultivation. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

To move beyond a reductionist view of this compound's activity, a systems biology approach is imperative. nih.govubc.ca The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of how this compound affects cellular networks. nih.govplos.org This approach allows researchers to construct detailed molecular maps of the compound's impact, identifying not just primary targets but also downstream effects and pathway cross-talk. nih.govnih.govepa.gov By analyzing these large-scale datasets, it becomes possible to identify novel biomarkers of response and generate experimentally testable hypotheses about its mechanism of action. youtube.com A systems-level understanding is crucial for predicting both therapeutic effects and potential interactions within a complex biological system. rsc.org

Table 2: Application of Multi-Omics in this compound Research

| Omics Technology | Information Gained | Potential Impact |

|---|---|---|

| Transcriptomics | Changes in gene expression profiles post-treatment. | Identifies affected signaling pathways and regulatory networks. |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Reveals direct protein targets and downstream functional changes. |

| Metabolomics | Shifts in the cellular metabolic fingerprint. | Elucidates impact on metabolic pathways and identifies novel bioactive metabolites. |

| Integrated Analysis | A holistic view of cellular response to this compound. | Enables the construction of predictive models of action and identification of key network hubs. nih.govmdpi.com |

Overcoming Challenges in Translational Research from Preclinical Findings

A significant hurdle in drug development is the "valley of death," where promising preclinical findings fail to translate into clinical success. nfcr.orgd-nb.info For this compound, overcoming this challenge requires a dedicated focus on key translational issues. A primary concern is its bioavailability, which refers to the extent and rate at which it enters systemic circulation. msdmanuals.com Many natural compounds exhibit poor oral bioavailability due to factors like low solubility and first-pass metabolism. nih.govyoutube.com Future research must prioritize pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Concurrently, the development of advanced drug delivery systems, such as nanoparticle formulations or lipid-based carriers, is essential to improve its bioavailability and ensure it reaches its target tissues in effective concentrations. mdpi.commdpi.com Rigorous preclinical study design, including the use of relevant animal models and clinically translatable endpoints, is also critical to increase the predictive value of the research and bridge the gap between laboratory findings and clinical applications. nih.govnih.govnih.govresearchgate.netfrontiersin.org

Q & A

Q. How is Neochlorogenin structurally differentiated from structurally similar compounds like Chlorogenic acid in analytical studies?